molecular formula C6H11NO2 B140701 (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 130930-42-6

(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B140701
CAS RN: 130930-42-6
M. Wt: 129.16 g/mol
InChI Key: CUDYUNNRMLWYTR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is an amino acid derivative that has gained significant interest in the scientific community due to its unique structure and potential applications. ADMC is a cyclopropane-containing amino acid that is not found in nature but can be synthesized through various methods.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is not yet fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique structure, which allows for the development of new and innovative chemical reactions. This compound can also be easily synthesized using various methods, making it readily available for research purposes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid research, including the development of new drugs and pharmaceuticals, the study of its potential applications in materials science, and the exploration of its role in various cellular pathways and signaling molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves the use of different chemical reactions, including cyclopropanation, amino acid protection, and deprotection. One of the most common methods for this compound synthesis is the cyclopropanation of glycine derivatives. This method involves the reaction of N-protected glycine with a diazoalkane reagent to form a cyclopropane-containing intermediate, which is then deprotected to yield this compound.

Scientific Research Applications

(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of this compound is in the development of new drugs and pharmaceuticals. This compound has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders.

properties

CAS RN

130930-42-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

CUDYUNNRMLWYTR-ZCFIWIBFSA-N

Isomeric SMILES

CC1(C[C@]1(C(=O)O)N)C

SMILES

CC1(CC1(C(=O)O)N)C

Canonical SMILES

CC1(CC1(C(=O)O)N)C

synonyms

Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, (1S)- (9CI)

Origin of Product

United States

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